
3-Chlor-1-(1,3,3-Trimethyl-2,3-dihydro-1H-indol-2-yliden)butan-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves the reaction of indole derivatives with various reagents under controlled conditions. For example, the reaction of indole with a combination of 1-cyclohexyl-2-pyrrolidinone and phosphoric trichloride produces related compounds through hydrolytic ring opening or low-temperature basification processes (Aghazadeh et al., 2012). Another approach involves the cyclization of 2,3-bis(trimethylsilyl)buta-1,3-diene with various acyl chlorides, leading to polysubstituted furans, highlighting the versatility of synthetic methods for these types of compounds (Babudri et al., 2007).
Molecular Structure Analysis
The molecular structure of similar compounds, determined by X-ray diffraction, reveals important features such as enaminoketone groups, s-cis conformations, and E configurations around the indole exocyclic alkene C–C bond (Vázquez-Vuelvas et al., 2011). These structural characteristics are crucial for understanding the chemical behavior and reactivity of the compound.
Chemical Reactions and Properties
The compound and its analogs undergo various chemical reactions, including carbonyl ylide generation through silicon-based 1,3-elimination and [3+2] cycloadditions to activated alkenes and alkynes, illustrating their reactivity towards forming heterocyclic structures (Hojo et al., 1993). Additionally, the reaction with hydroxylamine indicates the versatility of these compounds in forming new chemical bonds and structures (Helliwell et al., 2011).
Physical Properties Analysis
While specific studies directly related to the physical properties of "3-chloro-1-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)butan-2-one" were not found, related research on similar compounds can provide insights. Physical properties such as solubility, melting points, and crystalline structure are typically determined through experimental analysis and are essential for understanding the material's behavior under different conditions.
Chemical Properties Analysis
The chemical properties of such compounds are characterized by their reactivity patterns, stability under various conditions, and the types of chemical transformations they can undergo. The generation of carbonyl ylides and their cycloadditions, as well as reactions with nucleophilic and electrophilic reagents, demonstrate the rich chemistry and potential utility of these molecules in synthetic organic chemistry (Hojo et al., 1993).
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate haben sich als vielversprechende antivirale Wirkstoffe erwiesen. Zum Beispiel:
- 4-Alkyl-1-(5-Fluor-3-phenyl-1H-indol-2-carbonyl)thiosemicarbazid-Derivate zeigten potente antivirale Wirkungen gegen Coxsackie-B4-Virus .
Anti-HIV-Potenzial
Forscher haben Indolderivate auf ihre Anti-HIV-Eigenschaften untersucht. So zeigten beispielsweise Molekular-Docking-Studien, dass Indolyl- und Oxochromenylxanthenon-Derivate anti-HIV-1-Aktivität aufweisen .
Kationisierungsmittel
3-Chlor-1-(1,3,3-Trimethyl-2,3-dihydro-1H-indol-2-yliden)butan-2-on: dient als Kationen-erzeugendes Mittel im Kationisierungsprozess von Cellulose nach der Erschöpfungsmethode .
Quaternierungsmittel
Es wird auch als Quaternierungsmittel für die Quaternierung von N-Aryl-Chitosan-Derivaten eingesetzt .
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing a variety of changes that result in their biological activities . These changes can include alterations in cell signaling, inhibition of enzyme activity, or interference with DNA or RNA function .
Biochemical Pathways
Indole derivatives are known to impact a variety of biochemical pathways, often related to the biological activities they exhibit .
Result of Action
The wide range of biological activities exhibited by indole derivatives suggests that they can have diverse effects at the molecular and cellular level .
Safety and Hazards
Eigenschaften
IUPAC Name |
(1Z)-3-chloro-1-(1,3,3-trimethylindol-2-ylidene)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO/c1-10(16)13(18)9-14-15(2,3)11-7-5-6-8-12(11)17(14)4/h5-10H,1-4H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGWBNVGENNEAT-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C=C1C(C2=CC=CC=C2N1C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)/C=C\1/C(C2=CC=CC=C2N1C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


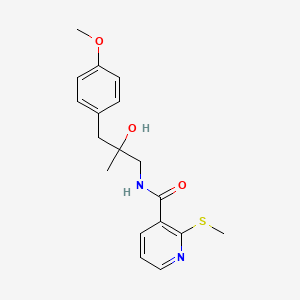
![9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole](/img/structure/B2490124.png)
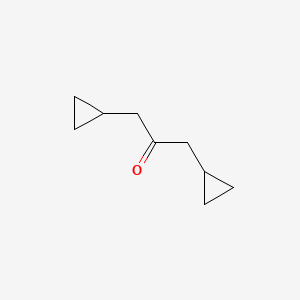
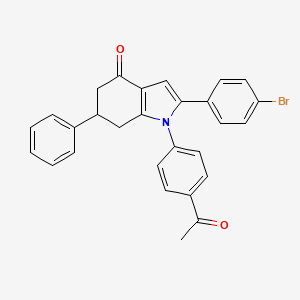

![(3As,7aS)-3,3-dimethyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,2-b]pyridin-2-one;hydrochloride](/img/structure/B2490132.png)
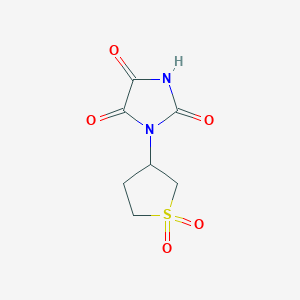


![ethyl 2-({[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B2490139.png)
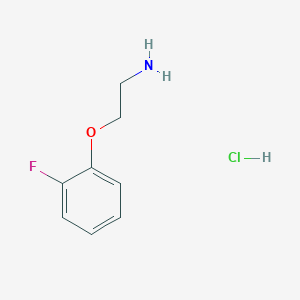
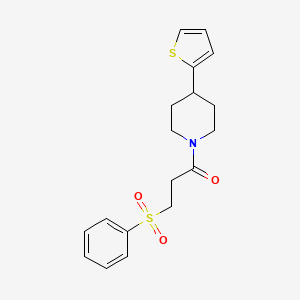
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2490144.png)